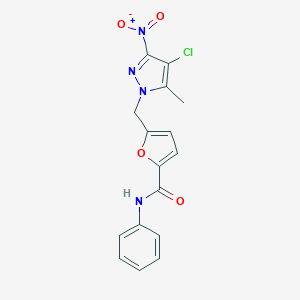![molecular formula C15H10ClF2N3O2 B213642 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature. The compound is synthesized using a multi-step process and has been the subject of extensive research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide vary depending on the specific application. Studies have shown that the compound has anti-cancer properties, anti-inflammatory properties, and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. However, the compound is not very water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide. These include further studies on the compound's anti-cancer properties, its potential use as a treatment for neurological disorders, and its potential use as an anti-inflammatory agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more effective synthesis methods.
Synthesemethoden
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide involves several steps. The process starts with the reaction of 2,4-difluoroaniline with 2-furoic acid to form an intermediate. The intermediate is then reacted with thionyl chloride to form an acid chloride. The acid chloride is then reacted with 4-chloro-1H-pyrazole to form the final product.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide has been the subject of extensive research due to its potential applications in various fields. The compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders.
Eigenschaften
Produktname |
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide |
|---|---|
Molekularformel |
C15H10ClF2N3O2 |
Molekulargewicht |
337.71 g/mol |
IUPAC-Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H10ClF2N3O2/c16-9-6-19-21(7-9)8-11-2-4-14(23-11)15(22)20-13-3-1-10(17)5-12(13)18/h1-7H,8H2,(H,20,22) |
InChI-Schlüssel |
JBRHWHWJPMDFTN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
